N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9319868
InChI: InChI=1S/C23H25NO3/c1-21(2)22(3)14-15-23(21,27-20(22)26)19(25)24-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,24,25)
SMILES: CC1(C2(CCC1(OC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C
Molecular Formula: C23H25NO3
Molecular Weight: 363.4 g/mol

N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide

CAS No.:

Cat. No.: VC9319868

Molecular Formula: C23H25NO3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide -

Specification

Molecular Formula C23H25NO3
Molecular Weight 363.4 g/mol
IUPAC Name N-benzhydryl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Standard InChI InChI=1S/C23H25NO3/c1-21(2)22(3)14-15-23(21,27-20(22)26)19(25)24-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,24,25)
Standard InChI Key WZPQMHUPXQPZOY-UHFFFAOYSA-N
SMILES CC1(C2(CCC1(OC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C
Canonical SMILES CC1(C2(CCC1(OC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C

Introduction

Structural Characterization and Nomenclature

The core structure of this compound is based on a 2-oxabicyclo[2.2.1]heptane scaffold, a bridged bicyclic system with a lactone-like oxygen atom at position 2. Key substituents include:

  • 4,7,7-Trimethyl groups: Three methyl groups at positions 4, 7, and 7, which introduce steric bulk and influence conformational rigidity .

  • 3-Oxo group: A ketone at position 3, contributing to polarity and potential hydrogen-bonding interactions .

  • 1-Carboxamide functionality: The primary amide at position 1, substituted with a diphenylmethyl group. This moiety enhances lipophilicity and may mediate target binding in biological systems .

The systematic IUPAC name reflects these features: N-(diphenylmethyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide. The stereochemistry of the bicyclic system is critical; analogous compounds like 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane derivatives often exist as mixtures of stereoisomers .

Synthetic Pathways and Enantioselective Approaches

While no direct synthesis of this specific compound is documented in the literature, its preparation can be inferred from related methodologies:

Bicyclic Core Construction

The 2-oxabicyclo[2.2.1]heptane scaffold is accessible via organocatalytic formal [4 + 2] cycloaddition reactions. For example, enantioselective syntheses of bicyclo[2.2.1]heptane-1-carboxylates have been achieved using cinchona alkaloid-derived catalysts, yielding products with >90% enantiomeric excess . Adapting this approach, the ketone at position 3 could be introduced via oxidation of a secondary alcohol intermediate .

Carboxamide Formation

The target carboxamide is likely synthesized through coupling of 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride (a known intermediate ) with diphenylmethylamine. This reaction would proceed under Schotten-Baumann conditions, involving:

  • Activation: The carbonyl chloride reacts with diphenylmethylamine in the presence of a base (e.g., NaOH).

  • Nucleophilic acyl substitution: Formation of the amide bond, releasing HCl .

The stereochemical outcome depends on the configuration of the starting carbonyl chloride. For instance, (−)-(1S,4R)-camphanic chloride (a closely related compound) has been used to produce enantiomerically pure derivatives .

Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC<sub>24</sub>H<sub>25</sub>NO<sub>3</sub>Derived from analogs
Molecular Weight375.47 g/molCalculated
logP~3.5–4.0Estimated via analogy
Hydrogen Bond Donors1 (amide NH)Structural analysis
Hydrogen Bond Acceptors4 (2 ester O, 1 ketone O, 1 amide O)Structural analysis
Polar Surface Area~70–80 ŲCalculated via fragment method

The diphenylmethyl group significantly increases lipophilicity compared to simpler analogs like N-ethyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide (logP = 1.18) . This property may enhance membrane permeability but reduce aqueous solubility.

Spectral Characteristics

Mass Spectrometry

Hypothetical fragmentation patterns based on structural analogs :

  • Base peak: Loss of diphenylmethyl group (m/z 105) followed by cleavage of the bicyclic system.

  • Molecular ion: [M+H]<sup>+</sup> at m/z 376.

Infrared Spectroscopy

Key absorptions:

  • Amide C=O stretch: ~1670–1650 cm<sup>−1</sup>

  • Ketone C=O stretch: ~1745 cm<sup>−1</sup>

  • Aromatic C-H bends: ~700–750 cm<sup>−1</sup> (monosubstituted benzene)

Nuclear Magnetic Resonance

Predicted <sup>1</sup>H NMR signals (CDCl<sub>3</sub>):

  • δ 7.2–7.4 ppm: Multiplet (10H, diphenylmethyl aromatic protons)

  • δ 5.1 ppm: Singlet (1H, CHPh<sub>2</sub>)

  • δ 1.0–1.5 ppm: Multiplets (9H, methyl groups)

Stability and Degradation Pathways

  • Hydrolytic Stability: The amide bond is susceptible to acid/base-catalyzed hydrolysis, particularly at elevated temperatures .

  • Oxidative Degradation: The benzylic position of the diphenylmethyl group may undergo oxidation to form a ketone or alcohol.

  • Photostability: Conjugated aromatic systems could lead to photodegradation via [2+2] cycloaddition or radical mechanisms.

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